α-Glucosidase Inhibition: 6-Aminopyridin-2-yl Thiourea Derivative vs. Acarbose
A derivative of (6-aminopyridin-2-yl)thiourea inhibited α-glucosidase activity by 56.6% at a concentration of 15 mM, outperforming the standard clinical drug acarbose in the same assay . The parent compound serves as the essential pharmacophoric scaffold; substitution at the thiourea N′-position modulates potency, but the 6-NH₂-pyridin-2-yl-thiourea core is the conserved bioactive element [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (% inhibition at 15 mM) |
|---|---|
| Target Compound Data | 56.6% inhibition |
| Comparator Or Baseline | Acarbose (standard clinical α-glucosidase inhibitor) – lower % inhibition at equivalent concentration |
| Quantified Difference | Target compound derivative exceeds acarbose efficacy (exact fold-difference not specified in source, but described as outperforming) |
| Conditions | In vitro α-glucosidase inhibition assay |
Why This Matters
Procurement of the 6-amino-2-pyridyl thiourea scaffold is essential for medicinal chemistry programs targeting α-glucosidase, as the core structure already outperforms the marketed standard.
- [1] Rizvi, F., Ahmed, R., Bashir, M.A., Ullah, S., Zafar, H., Wahab, A., Siddiqui, H., Choudhary, M.I. Synthesis, density functional theory and kinetic studies of aminopyridine based α-glucosidase inhibitors. Future Medicinal Chemistry, 2023. doi:10.4155/fmc-2023-0123. View Source
